A Technical Guide to the Chemical Structure Analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
A Technical Guide to the Chemical Structure Analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a versatile building block in medicinal chemistry, featuring a 4-phenyl-1H-imidazole core.[1] This scaffold is of significant interest due to its presence in numerous pharmacologically active molecules.[1] The biological activities associated with similar imidazole-based structures, such as the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), underscore the therapeutic potential of this chemical class.[1] Accurate and comprehensive structural elucidation of this compound is paramount for its application in drug discovery and development, ensuring its identity, purity, and the desired molecular architecture for structure-activity relationship (SAR) studies.[1]
This in-depth technical guide provides a multi-faceted approach to the chemical structure analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, integrating spectroscopic and spectrometric techniques with computational insights. As a self-validating system, the convergence of data from these orthogonal methods provides a high degree of confidence in the assigned structure.
Molecular and Structural Overview
The foundational step in the analysis is understanding the basic molecular properties of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine |
The synthesis of this compound is typically achieved through the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with methylamine.[1] This synthetic route provides a strong indication of the connectivity of the constituent atoms. A logical retrosynthetic analysis further supports this, identifying the key C-N bond formation between the methylamine and the imidazole core.[1]
Spectroscopic and Spectrometric Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of the structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | br s | 1H | Imidazole N-H | The acidic proton on the imidazole ring is typically broad and downfield. |
| ~7.2 - 7.8 | m | 5H | Phenyl C-H | Aromatic protons of the phenyl ring will appear as a complex multiplet. |
| ~7.0 - 7.2 | s | 1H | Imidazole C5-H | The lone proton on the imidazole ring. |
| ~3.8 - 4.0 | s | 2H | Methylene C-H | The two protons of the methylene bridge between the imidazole ring and the amine. |
| ~2.4 - 2.6 | s | 3H | Methyl C-H | The three equivalent protons of the methyl group. |
| ~1.5 - 2.0 | br s | 1H | Amine N-H | The secondary amine proton signal can be broad and its position may vary with solvent and concentration. |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | Imidazole C2 |
| ~135 - 140 | Imidazole C4 |
| ~130 - 135 | Phenyl C (quaternary) |
| ~125 - 130 | Phenyl CH |
| ~115 - 120 | Imidazole C5 |
| ~40 - 45 | Methylene C |
| ~30 - 35 | Methyl C |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra.
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Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques such as COSY and HSQC can be employed to confirm assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features. For imidazole derivatives, GC-MS and LC-MS are commonly used techniques.[2][3][4]
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 187, corresponding to the molecular weight of the compound. The presence of a pronounced molecular ion is characteristic of imidazole compounds.[5]
-
Key Fragmentation Pathways: The fragmentation of imidazole-based compounds often involves the decomposition of the azole ring.[5]
-
Loss of a methyl group (•CH₃) from the molecular ion, resulting in a fragment at m/z = 172.
-
Cleavage of the C-C bond between the methylene group and the imidazole ring.
-
Loss of the methylamino group (•NHCH₃).
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization may be necessary for certain imidazole compounds to improve volatility and thermal stability.[2]
-
Injection: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 - 3200 | N-H stretch | Imidazole N-H and secondary amine N-H |
| ~3100 - 3000 | C-H stretch | Aromatic and imidazole C-H |
| ~2950 - 2850 | C-H stretch | Aliphatic (methylene and methyl) C-H |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic and imidazole rings |
| ~1350 - 1000 | C-N stretch | Amine and imidazole C-N |
Note: The N-H stretching bands can be broad due to hydrogen bonding.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Confirmatory and Advanced Structural Analysis
While the combination of NMR, MS, and IR spectroscopy provides a robust structural assignment, further techniques can offer definitive proof and deeper insights.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[6] If a suitable single crystal of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine can be obtained, this technique will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The process involves growing a high-quality crystal, collecting X-ray diffraction data, and solving the crystal structure.[6]
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement experimental data.[1][7] DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and other molecular properties.[7][8] Comparing the calculated data with the experimental results can further validate the proposed structure.
Workflow for Computational Analysis:
Caption: Computational workflow for structure validation.
Conclusion
The structural analysis of methyl[(4--phenyl-1H-imidazol-2-yl)methyl]amine is a systematic process that relies on the synergistic application of modern analytical techniques. The convergence of data from ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous determination of its chemical structure. For absolute confirmation, single-crystal X-ray crystallography stands as the definitive method. Furthermore, computational chemistry offers a powerful tool for validating experimental findings and providing deeper insights into the molecule's electronic properties. This rigorous analytical approach ensures the quality and integrity of this important building block for its use in research and drug development.
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